

The Versatile Role of 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Modern Synthesis

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Compound of Interest

	4-(2-
Compound Name:	<i>Methoxyethylcarbamoyl)phenylboronic acid</i>
Cat. No.:	B1418400

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Introduction: A Modern Building Block for Complex Architectures

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** has emerged as a particularly valuable reagent, offering a unique combination of reactivity and functionality. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.^{[1][2]} The presence of the methoxyethylcarbamoyl moiety not only influences the electronic properties of the phenylboronic acid but also provides a handle for modulating physicochemical properties such as solubility and for establishing additional molecular interactions, making it a favored component in the design of bioactive molecules and advanced materials.^[3]

This guide provides an in-depth exploration of **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** as a synthetic building block. We will delve into its chemical properties, offer detailed protocols for its application in Suzuki-Miyaura cross-coupling, and highlight its significance in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe use in the laboratory. **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** is typically a white to off-white solid. For many synthetic applications, its pinacol ester derivative, **4-(2-Methoxyethylcarbamoyl)phenylboronic acid pinacol ester**, is often preferred due to its enhanced stability and ease of handling. Below is a summary of their key properties.

Property	4-(2-Methoxyethylcarbamoyl)phenylboronic acid	4-(2-Methoxyethylcarbamoyl)phenylboronic acid, pinacol ester
CAS Number	850589-34-3	1073353-60-2
Molecular Formula	C ₁₀ H ₁₄ BNO ₄	C ₁₆ H ₂₄ BNO ₄
Molecular Weight	223.03 g/mol	305.18 g/mol
Melting Point	120-124 °C	73-76 °C
Appearance	White to off-white solid	White to light beige crystalline powder
Storage	Inert atmosphere, Room Temperature	Room temperature, dry, sealed

Safety and Handling:

As with all chemical reagents, appropriate safety precautions should be taken when handling **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** and its derivatives. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

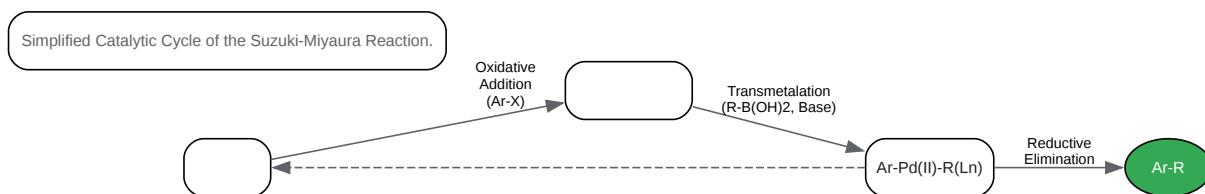
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.^[2] **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-(2-methoxyethylcarbamoyl)phenyl moiety onto a wide range of aromatic and heteroaromatic scaffolds.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) complex.
- Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.



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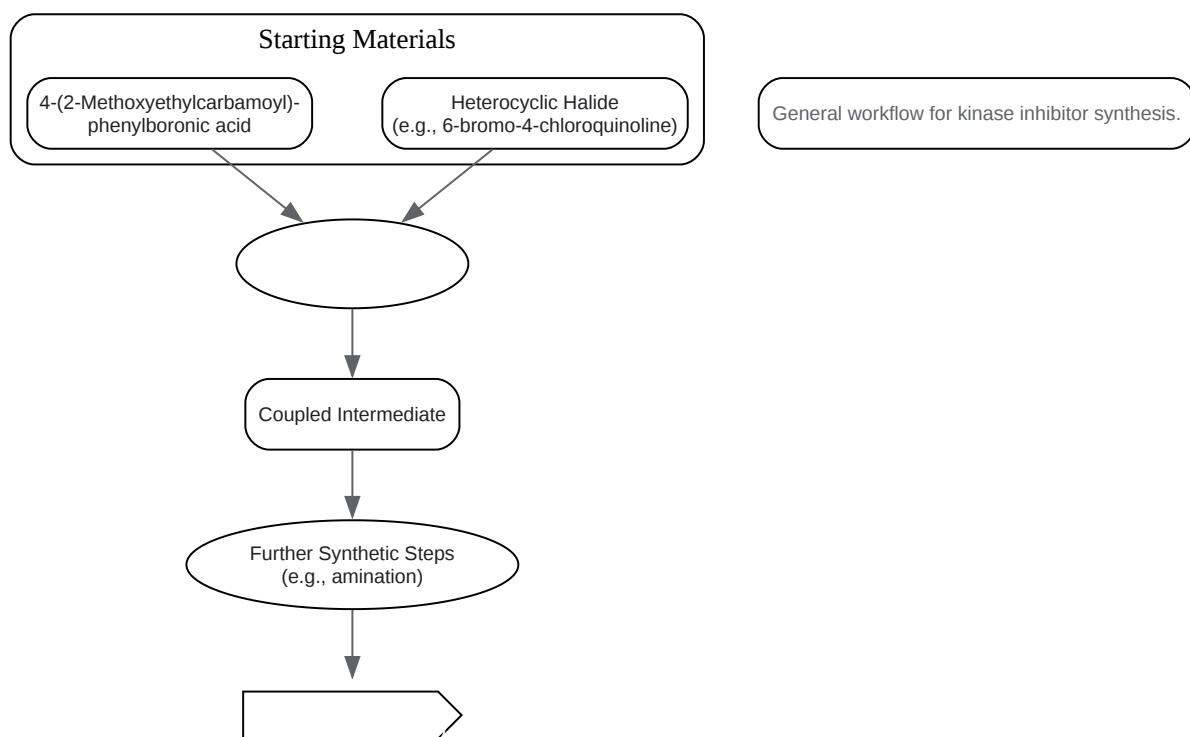
A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** is in the synthesis of kinase inhibitors, a critical class of drugs for the treatment of diseases such as

cancer and inflammatory disorders.[4][5] The 4-(2-methoxyethylcarbamoyl)phenyl moiety can serve as a key pharmacophoric element, engaging in crucial interactions within the kinase active site.

A notable example is in the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[4][6] RIPK2 is a key mediator in the NOD signaling pathway, which is involved in the innate immune response and has been implicated in a variety of inflammatory diseases.[5] The synthesis of potent and selective RIPK2 inhibitors often involves a Suzuki-Miyaura coupling to construct the core scaffold of the molecule.



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A general synthetic workflow for kinase inhibitors utilizing the title building block.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** pinacol ester with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

- **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** pinacol ester (1.0 - 1.5 equivalents)
- Aryl or heteroaryl halide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}_2(\text{dba})_3$) (1-5 mol%)
- Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0 - 3.0 equivalents)
- Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** pinacol ester (1.2 equiv.), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and base (e.g., K_2CO_3 , 2.0 equiv.).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Representative Reaction Conditions:

Entry	Aryl Halide	Catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromoanisole	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃ (2.0)	Dioxane/H ₂ O	90	12	>90
2	2-Chloropyridine	Pd ₂ (dba) ₃ /SPhos (2/4)	K ₃ PO ₄ (3.0)	Toluene/H ₂ O	100	18	85-95
3	6-Bromo-4-chloroquinoline	Pd(dppf)Cl ₂ (5)	Cs ₂ CO ₃ (2.5)	DMF/H ₂ O	110	8	80-90

Note: The yields presented are typical for analogous Suzuki-Miyaura reactions and may vary depending on the specific substrates and reaction conditions.[7][8]

Conclusion: An Enabling Tool for Chemical Innovation

4-(2-Methoxyethylcarbamoyl)phenylboronic acid and its pinacol ester derivative are powerful and versatile building blocks in modern organic synthesis. Their reliable performance in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry to complex molecular structures that are of high interest in drug discovery and materials science. The ability to introduce the functionalized phenyl moiety with its unique electronic and steric

properties makes this reagent an invaluable tool for researchers aiming to innovate at the frontiers of chemical science. As the demand for novel, highly functionalized molecules continues to grow, the importance of well-designed building blocks like **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** will undoubtedly increase.

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